Cas no 93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one)

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one structure
93609-84-8 structure
Nombre del producto:5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
Número CAS:93609-84-8
MF:C18H15NO3
Megavatios:293.316604852676
MDL:MFCD19381743
CID:1040627
PubChem ID:13375444

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Propiedades químicas y físicas

Nombre e identificación

    • 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
    • 5-Acetyl-8-(phenylmethoxy)-2-quinolinone
    • 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
    • 5-acetyl-8-(Benzyloxy)-2(1H)-Quinolinone
    • 5-acetyl-8-phenylmethoxy-1H-quinolin-2-one
    • 5-acetyl-8-benzyloxycarbostyril
    • acetyl-5 benzyloxy-8 carbostyrile
    • acetylbenzyloxydihydroquinolinone
    • 5-Acetyl-8-(benzyloxy)carbostyril
    • 5-Acetyl-8-benzyloxy-2(1H)-quinolinone
    • 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
    • 5-acetyl-8-benzyloxy-1H-quinolin-2-one
    • 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)-
    • MVYPGJMOODJFAZ-UHFFFAOYSA-N
    • 5896AC
    • OR61366
    • 5-acetyl-8-benzyloxyquinolin-2(1h)-one
    • 5-Acetyl-8-benzyloxyquinoline-2(1H)-one
    • 5-Acetyl-8-(phenylmethoxy)-2
    • 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (ACI)
    • CS-0155086
    • SB71448
    • AKOS015991346
    • DTXSID80538654
    • I11611
    • 8-(phenylmethoxy)-5-acetyl-(1H)-quinolin-2-one
    • DB-368225
    • AC-27669
    • DF-0726
    • SY061038
    • 5-acetyl-8 -benzyloxy-1H-quinolin-2-one
    • 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one
    • J-516626
    • SCHEMBL98338
    • MFCD19381743
    • 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one
    • 93609-84-8
    • 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 5-Acetyl-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
    • 5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
    • MDL: MFCD19381743
    • Renchi: 1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
    • Clave inchi: MVYPGJMOODJFAZ-UHFFFAOYSA-N
    • Sonrisas: O=C1NC2C(=C(C(C)=O)C=CC=2OCC2C=CC=CC=2)C=C1

Atributos calculados

  • Calidad precisa: 293.10500
  • Masa isotópica única: 293.10519334g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 4
  • Complejidad: 453
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 55.4
  • Xlogp3: 2.5

Propiedades experimentales

  • Denso: 1.230
  • Punto de fusión: 174-176 ºC
  • Punto de ebullición: 569.179℃ at 760 mmHg
  • PSA: 59.42000
  • Logp: 3.72200

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Información de Seguridad

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Datos Aduaneros

  • Código HS:2933790090
  • Datos Aduaneros:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A139712-25g
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
93609-84-8 97%
25g
$69.0 2025-02-28
Key Organics Ltd
DF-0726-5MG
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
93609-84-8 >97%
5mg
£46.00 2025-02-09
Key Organics Ltd
DF-0726-10MG
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
93609-84-8 >97%
10mg
£63.00 2025-02-09
eNovation Chemicals LLC
D381695-100g
5-acetyl-8-(benzyloxy)quinolin-2(1H)-one
93609-84-8 95%
100g
$2495 2023-09-01
eNovation Chemicals LLC
Y1043625-100g
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
93609-84-8 97%
100g
$260 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-391779-5 mg
5-Acetyl-8-(phenylmethoxy)-2-quinolinone,
93609-84-8
5mg
¥2,407.00 2023-07-11
Apollo Scientific
OR61366-500mg
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
93609-84-8
500mg
£110.00 2024-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WO051-200mg
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
93609-84-8 97%
200mg
69.0CNY 2021-07-12
Ambeed
A139712-1g
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
93609-84-8 97%
1g
$8.0 2025-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WO051-5g
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
93609-84-8 97%
5g
636.0CNY 2021-07-12

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h
Referencia
Preparation and formulation of crystalline forms of a quinolinone β2 adrenergic receptor agonist for treatment of pulmonary disease
, United States, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium iodide Catalysts: Sodium carbonate
Referencia
Ether derivatives of oximes with a carbostyril ring. 4. Syntheses and β-blocking activities
Amlaiky, Nourdine; Leclerc, Gerard; Decker, Nicole; Schwartz, Jean, European Journal of Medicinal Chemistry, 1984, 19(4), 341-6

Synthetic Routes 3

Condiciones de reacción
Referencia
Process for preparing isomers of carmoterol
, United States, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ;  rt → reflux
1.2 reflux; 6 - 7 h, reflux
Referencia
Process for preparation of 5-(haloacetyl)-8-hydroxy-(1H)-quinolin-2-one derivatives
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h, 0 °C
Referencia
Preparation of (diphenyl)(pyrrolidinyl)methyl amides as β2 adrenergic receptor agonist and muscarinic receptor antagonist
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h, 0 °C
Referencia
Preparation of biphenyl derivatives as β2-adrenergic agonists and muscarinic antagonists for pulmonary disorders.
, United States, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Referencia
Preparation of quaternary ammonium salt compounds such as 1,1-dimethylpiperidin-1-ium and 9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium compounds as agonists of β2 adrenergic receptor and antagonists of muscarinic receptor
, Japan, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  25 - 30 °C; 30 °C → 40 °C; 2 h, 40 °C
Referencia
Process for the preparation of stereoisomers of carmoterol, their pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ;  20 min, rt
Referencia
A process for preparing indacaterol and salts thereof
, India, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Acetic anhydride
Referencia
Carbostyril derivative
, European Patent Organization, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 h, rt
Referencia
Class of bifunctional compounds with quaternary ammonium salt structure
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ,  Water ;  rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ;  58 °C; 58 °C → 25 °C
Referencia
Method for preparing 8-substituted oxy-5-((R)-2-halo-l-hydroxy-ethyl)-(1 H)-quinolin-2-ones employing a chiral reduction step
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h, 0 °C
Referencia
Preparation of aryl and heteroaryl compounds having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h, rt
Referencia
Preparation of aryl aniline β-2 adrenergic receptor agonists
, United States, , ,

Synthetic Routes 15

Condiciones de reacción
Referencia
Preparation of piperidine and related derivatives having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity
, United States, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  15 min, rt; rt → 40 °C; 3 h, 40 °C
Referencia
Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives
Woo, Anthony Yiu-Ho; Ge, Xin-yue; Pan, Li; Xing, Gang; Mo, Yong-mei; et al, Acta Pharmacologica Sinica, 2019, 40(8), 1095-1105

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Raw materials

5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preparation Products

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93609-84-8)8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
5688785
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:93609-84-8)5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
A855355
Pureza:99%
Cantidad:100g
Precio ($):312.0